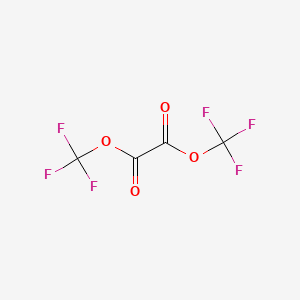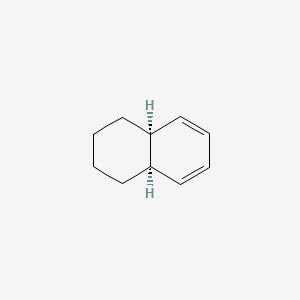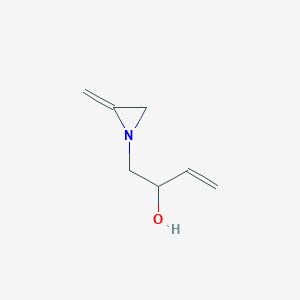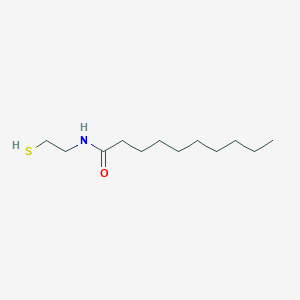
2-Oxetanone, 3-(chloromethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxetanone, 3-(chloromethyl)-3-methyl- is a heterocyclic organic compound featuring a four-membered oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-(chloromethyl)-3-methyl- typically involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields the oxetane ring structure, although the process can produce various by-products, including water, potassium chloride, and potassium acetate .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as diol cyclization and decarboxylation of cyclic carbonates are also employed to produce oxetane rings .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxetanone, 3-(chloromethyl)-3-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to various linear or cyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acidic or Basic Conditions: Ring-opening reactions often require strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted oxetanes, while oxidation and reduction can produce alcohols, ketones, or other functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Oxetanone, 3-(chloromethyl)-3-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins with unique mechanical and thermal properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Oxetanone, 3-(chloromethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
2-Oxetanone, 3-(chloromethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other oxetane derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
13390-74-4 |
|---|---|
Fórmula molecular |
C5H7ClO2 |
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-methyloxetan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-5(2-6)3-8-4(5)7/h2-3H2,1H3 |
Clave InChI |
QQNJXKGKZPZIFW-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)






![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)

![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)


